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Cat. No.: B8475269

Get Quote

Executive Summary

1-[2-(3-Cyanophenoxy)ethyl]piperazine (CAS: 351343-89-0) is a high-value pharmaceutical

building block belonging to the class of aryl-piperazine linkers. Structurally, it consists of a
piperazine ring connected via an ethyl chain to a 3-cyanophenoxy moiety.

This molecule serves as a "privileged scaffold” in medicinal chemistry, primarily for targeting G-
Protein Coupled Receptors (GPCRS). Its structural motif—a basic amine (piperazine) linked to
an aromatic system—is critical for designing ligands that bind to 5-HT (Serotonin) and

-Adrenergic receptors. While structurally analogous to the intermediates used for Urapidil
(which contains a 2-methoxyphenyl group) and Naftopidil (naphthyl group), the 3-cyano
derivative offers distinct electronic and metabolic properties, making it a key intermediate for
next-generation antihypertensives, antipsychotics, and neuronal voltage-dependent calcium
channel (VDCC) blockers.

Chemical Profile & Identity
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Property Specification

Chemical Name 1-[2-(3-Cyanophenoxy)ethyl]piperazine
3-[2-(1-Piperazinyl)ethoxy]benzonitrile; 3-(2-

Synonyms ) ) .
Piperazin-1-ylethoxy)benzonitrile

CAS Number 351343-89-0

Molecular Formula

Molecular Weight 231.29 g/mol

) Secondary Amine (Piperazine), Ether Linkage,
Key Functional Groups o
Nitrile (Cyano)

pKa (Predicted) ~9.8 (Piperazine secondary amine)

LogP (Predicted) ~1.8-2.2

Synthetic Utility & Process Chemistry[3][4][5]

The synthesis of this intermediate requires precise control to prevent dimerization (formation of
bis-alkylated piperazine) and hydrolysis of the nitrile group. The two primary routes are
Nucleophilic Substitution (The Ether Route) and Piperazine Alkylation.

Route A: The Convergent Alkylation Protocol
(Recommended)

This route is preferred for industrial scalability due to higher yields and cleaner impurity profiles.

Step 1: Etherification Reaction of 3-hydroxybenzonitrile (3-cyanophenol) with 1,2-
dibromoethane to form the bromo-alkoxy intermediate.

e Reagents: 3-Cyanophenol, 1,2-Dibromoethane (excess),

, Acetonitrile/DMF.

o Critical Parameter: Use 3-5 equivalents of 1,2-dibromoethane to minimize the formation of
the symmetrical dimer (1,2-bis(3-cyanophenoxy)ethane).
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Step 2: N-Alkylation of Piperazine Reaction of the bromo-intermediate with excess piperazine.
» Reagents: 3-(2-Bromoethoxy)benzonitrile, Piperazine (anhydrous),

(catalyst), Toluene or IPA.

 Critical Parameter: A high molar ratio of piperazine (5:1 to 10:1) is essential to ensure mono-
alkylation. The excess piperazine is recovered via distillation or aqueous extraction.

Experimental Workflow Diagram (DOT)
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Figure 1: Convergent synthesis pathway emphasizing the suppression of bis-alkylated
impurities.

Pharmaceutical Applications & Mechanism[1][2][4]

This intermediate is not a generic commodity but a specialized pharmacophore unit. Its value
lies in its ability to mimic the neurotransmitter binding motifs required for CNS and
cardiovascular drugs.

Pharmacophore Role in GPCR Ligands

The Aryl-O-Alkyl-Piperazine motif is a classic "privileged structure” in medicinal chemistry.

e The Piperazine Head: Mimics the basic nitrogen of serotonin or norepinephrine, forming an
ionic bond with the Aspartate residue (e.g., Asp3.32) in the receptor binding pocket.
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o The Ethyl Linker: Provides the optimal distance (approx. 2-3 carbons) to span the receptor's
hydrophobic channel.

e The 3-Cyanophenoxy Tail: Acts as an aromatic anchor. The cyano group (electron-
withdrawing) influences the

stacking interactions with aromatic residues (Phe/Trp) in the receptor, distinct from the
electron-donating methoxy group found in Urapidil.

Specific Therapeutic Targets[1][4]

« Urapidil Analogues (Antihypertensive):
o Urapidil acts as an
-adrenoceptor antagonist and 5-HT
agonist.

o Replacing the 2-methoxyphenyl moiety of Urapidil with the 3-cyanophenoxy group (via this
intermediate) creates analogues with altered metabolic stability (avoiding O-
demethylation) and modified receptor selectivity profiles.

e VDCC Blockers (Neurological):

o Research indicates that derivatives containing the 3-cyanophenoxyethyl-piperazine
scaffold exhibit inhibitory activity against Voltage-Dependent Calcium Channels (VDCCSs).
These are potential candidates for treating neuropathic pain and ischemia.

o Multi-Target Antipsychotics:

o Similar to Aripiprazole (which uses a dichlorophenyl-piperazine), this intermediate is used
to synthesize "dirty drugs" (multi-target ligands) that balance D2 antagonism with 5-HT
modulation to treat schizophrenia with fewer side effects.

Mechanistic Pathway Diagram (DOT)
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Figure 2: Pharmacophore mapping of the intermediate within a GPCR binding pocket.

Quality Control & Analytical Standards

For use in API synthesis, the intermediate must meet strict purity criteria.[1]
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Acceptance
Test Method o Purpose
Criteria

Confirm structure (CN
peak at ~2230 cm™1).

Identification 1H-NMR /IR Matches Reference

HPLC (C18, Ensure stoichiometry

Assa
Y ACN/Buffer) in next step.

Bis(3-
Impurity A HPLC cyanophenoxy)ethane
(Dimer from Step 1).

Bis-alkylated
Impurity B HPLC piperazine (Dimer
from Step 2).

Critical if next step

involves water-
Water Content Karl Fischer sensitive coupling

(e.g., with acid

chlorides).

HPLC Method Note: Use a buffered mobile phase (pH ~9.0 or using triethylamine) to prevent
the basic piperazine tailing on the column.

Safety & Handling

 Nitrile Hazard: While the cyano group is bonded to an aromatic ring (benzonitrile derivative),
metabolic cleavage can theoretically release cyanide, though this is rare for stable aryl
nitriles. Handle as a potential toxicant.[2]

o Piperazine Sensitization: Piperazine derivatives are known respiratory and skin sensitizers.
Strict PPE (respirators, gloves) is mandatory to prevent occupational asthma or dermatitis.

o Storage: Store under nitrogen in a cool, dry place. Secondary amines can absorb

from the air to form carbamates; keep containers tightly sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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